molecular formula C13H12ClN5 B2543970 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 58347-28-7

3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2543970
CAS No.: 58347-28-7
M. Wt: 273.72
InChI Key: DFEPCPCGLXTVPU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H12ClN5 and its molecular weight is 273.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Transformations

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves condensation reactions, demonstrating the chemical versatility and reactivity of these compounds. One study detailed the synthesis of novel compounds via condensation of 7-hydrazino-2,5-diphenylpyrazolo[1,5-c]pyrimidine with isatin derivatives, leading to polyfused heterocyclic systems with potential for further chemical modifications (Atta et al., 2011). These synthesis pathways underscore the capability of pyrazolo[1,5-a]pyrimidine derivatives to form complex heterocycles, which could be pivotal for developing new pharmaceuticals or materials.

Anticancer and Antimicrobial Activities

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are significant, with some compounds showing moderate anticancer activity (Lu Jiu-fu et al., 2015). Additionally, another study found slight to moderate antibacterial activity against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Atta et al., 2011). This suggests that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound , may have applications in treating infections or as leads in the search for new anticancer drugs.

Mechanism of Action

Future Directions

The future directions for research on “3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their synthesis, structure-activity relationships, and mechanisms of action could also be beneficial .

Biochemical Analysis

Biochemical Properties

The 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazolo[1,5-a]pyrimidines have been reported to inhibit CDK2, a cyclin-dependent kinase . The nature of these interactions involves the compound fitting into the active site of the enzyme, leading to inhibition .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell cycle progression and inducing apoptosis within cells . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits CDK2/cyclin A2, which is crucial for cell cycle progression .

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-6-12(18-15)19-13(17-8)11(7-16-19)9-2-4-10(14)5-3-9/h2-7,18H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEPCPCGLXTVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.